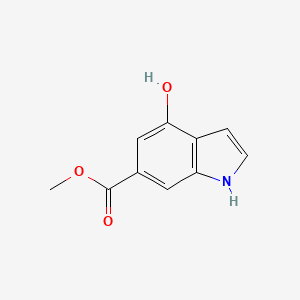

4-Hidroxi-1H-indol-6-carboxilato de metilo

Descripción general

Descripción

“Methyl 4-hydroxy-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 77140-48-8 . It has a molecular weight of 191.19 and its linear formula is C10H9NO3 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-1H-indole-6-carboxylate” consists of a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole compounds . The compound also contains a carboxylate group attached to the 6-position and a hydroxy group attached to the 4-position of the indole ring .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-hydroxy-1H-indole-6-carboxylate” are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution at the C3 position, nucleophilic substitution at the nitrogen atom, and reactions involving the carboxylate and hydroxy groups .Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-1H-indole-6-carboxylate” is a solid compound . It has a boiling point of 435.5°C at 760 mmHg and a melting point of 148-149°C . The compound is sealed in dry and stored at room temperature .Aplicaciones Científicas De Investigación

Anticancerígenos e Inmunomoduladores

Los derivados del indol se han explorado como inhibidores de la triptófano dioxigenasa con potencial como inmunomoduladores anticancerígenos .

Agentes Antibacterianos y Antivirales

Algunos compuestos de indol sirven como agentes antibacterianos e inhibidores de virus como la polimerasa NS5B del virus de la hepatitis C .

Investigación Neurológica

Los indoles se estudian por su actividad anti-VIH contra diversas cepas del virus en células infectadas agudamente .

Aplicaciones Biotecnológicas

La investigación ha demostrado que la indol sintasa, un homólogo de la metil indol-3-acetato metiltransferasa, es significativa en la formación de biopelículas, la motilidad y la virulencia de ciertos patógenos, lo que indica un papel en los estudios de resistencia antimicrobiana .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Direcciones Futuras

Indole derivatives, including “Methyl 4-hydroxy-1H-indole-6-carboxylate”, have immense potential for further exploration due to their diverse biological activities . They can be synthesized in a variety of ways and modified to enhance their biological activity and reduce their toxicity. Future research could focus on developing new synthetic methods and exploring the potential therapeutic applications of these compounds .

Mecanismo De Acción

Target of Action

Methyl 4-hydroxy-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

methyl 4-hydroxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-4-8-7(2-3-11-8)9(12)5-6/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLHTEHHXRJHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545779 | |

| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77140-48-8 | |

| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

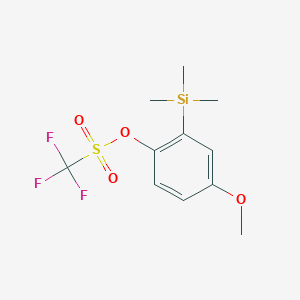

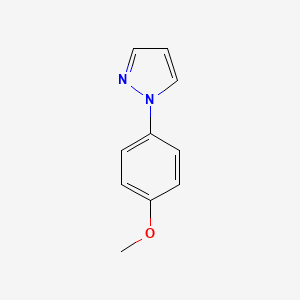

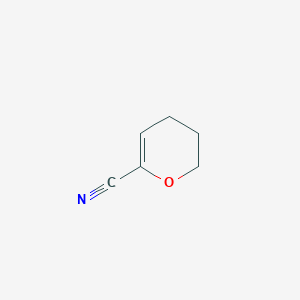

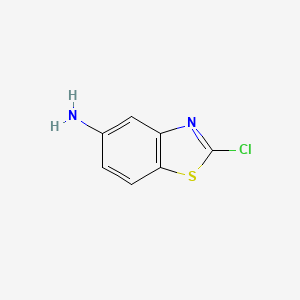

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

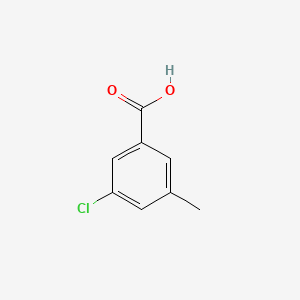

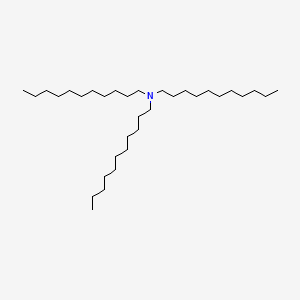

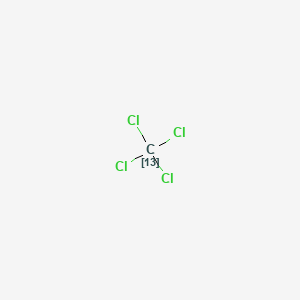

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)